1,2,3-Butanetriol, (2S,3S)-
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Overview
Description
1,2,3-Butanetriol, (2S,3S)-: is a chiral compound with the molecular formula C4H10O3. It is a triol, meaning it contains three hydroxyl groups (-OH) attached to a butane backbone. The (2S,3S) notation indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Butanetriol, (2S,3S)- can be synthesized through various methods. One common approach involves the reduction of 1,2,3-butanetrione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of 1,2,3-Butanetriol, (2S,3S)- often involves biocatalytic processes. For example, the use of ketoreductase enzymes in the presence of glucose dehydrogenase can efficiently convert 1,4-dihydroxy-2-butanone to (2S,3S)-1,2,3-butanetriol . This method is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Butanetriol, (2S,3S)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of butane derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in THF.
Substitution: SOCl2 or PBr3 in anhydrous conditions.
Major Products Formed
Oxidation: Butanone derivatives.
Reduction: Butane derivatives.
Substitution: Halogenated butane derivatives.
Scientific Research Applications
1,2,3-Butanetriol, (2S,3S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, including antiviral and anticancer agents.
Industry: Employed in the production of polymers, resins, and plasticizers
Mechanism of Action
The mechanism of action of 1,2,3-Butanetriol, (2S,3S)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these enzymes .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Butanetriol: The non-chiral form of the compound.
1,2,4-Butanetriol: Another isomer with different hydroxyl group positions.
2,3-Butanediol: A diol with two hydroxyl groups.
Uniqueness
1,2,3-Butanetriol, (2S,3S)- is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its non-chiral or differently substituted counterparts .
Properties
CAS No. |
122920-28-9 |
---|---|
Molecular Formula |
C4H10O3 |
Molecular Weight |
106.12 g/mol |
IUPAC Name |
(2S,3S)-butane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3/c1-3(6)4(7)2-5/h3-7H,2H2,1H3/t3-,4-/m0/s1 |
InChI Key |
YAXKTBLXMTYWDQ-IMJSIDKUSA-N |
Isomeric SMILES |
C[C@@H]([C@H](CO)O)O |
Canonical SMILES |
CC(C(CO)O)O |
Origin of Product |
United States |
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